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Introduction
ARV-766 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to

selectively target and degrade the androgen receptor (AR).[1][2] This mechanism offers a

promising therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC),

particularly in cases of resistance to existing AR-targeted therapies driven by AR mutations or

amplification.[3][4] This technical guide provides a detailed overview of the initial safety,

tolerability, and toxicity profile of ARV-766, drawing from preclinical studies and the first-in-

human Phase 1/2 clinical trial (NCT05067140).

Mechanism of Action
ARV-766 is a heterobifunctional molecule that simultaneously binds to the androgen receptor

and an E3 ubiquitin ligase.[5][6] This proximity induces the formation of a ternary complex,

leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.[1][5]

This event-driven, catalytic process allows a single molecule of ARV-766 to trigger the

degradation of multiple AR proteins, effectively reducing AR levels in cancer cells and inhibiting

downstream signaling pathways that drive tumor growth.[1] ARV-766 has demonstrated the

ability to degrade both wild-type AR and clinically relevant AR ligand-binding domain (LBD)

mutants, including L702H, H875Y, and T878A.[7]
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Figure 1: Mechanism of Action of ARV-766.

Preclinical Safety and Toxicology
While detailed protocols from the preclinical toxicology studies are not publicly available,

reports from scientific presentations indicate that ARV-766 has undergone a comprehensive

preclinical evaluation.

In Vitro Studies
AR Degradation: In vitro studies have confirmed that ARV-766 potently degrades AR in

various prostate cancer cell lines, including VCaP.[3][4] A half-maximal degradation

concentration (DC50) of less than 1 nM has been reported in wild-type VCaP cells.[3][4]

Importantly, ARV-766 maintains its degradation activity against clinically relevant AR LBD

mutants, such as L702H, which is associated with resistance to some AR antagonists.[3][4]
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Xenograft Models: The efficacy and safety of ARV-766 have been evaluated in murine

xenograft models using human prostate cancer cell lines, specifically LNCaP and VCaP.[3][4]

In these models, orally administered ARV-766 demonstrated robust and dose-dependent

degradation of AR, with a maximum degradation (Dmax) of over 90% at efficacious doses.[3]

[4] This led to significant inhibition of tumor growth, including in an enzalutamide-insensitive,

non-castrated VCaP model.[3][4]

Clinical Safety and Tolerability: Phase 1/2 Trial
(NCT05067140)
The initial safety and toxicity profile of ARV-766 in humans has been established in a Phase 1/2

clinical trial involving men with mCRPC who had progressed on prior novel hormonal agent

therapy.[8]

Study Design
The study consists of a Phase 1 dose-escalation part and a Phase 2 cohort expansion part.[5]

Phase 1 (Dose Escalation): This part of the study evaluated the safety and tolerability of

escalating doses of ARV-766 (ranging from 20 to 500 mg once daily) in patients who had

progressed on at least two prior systemic therapies, including at least one novel hormonal

agent.[9] The primary objectives were to determine the incidence of dose-limiting toxicities

(DLTs) and to identify the recommended Phase 2 dose.[9]

Phase 2 (Cohort Expansion): This ongoing part evaluates the clinical activity and safety of

two selected doses of ARV-766 (100 mg and 300 mg once daily) in patients who have

received one to three prior novel hormonal agents and up to two prior chemotherapy

regimens.[5]
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Figure 2: Clinical Trial Workflow for ARV-766 (NCT05067140).
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Safety and Tolerability Findings
As of the data presented, ARV-766 has been generally well-tolerated by patients with mCRPC.

[9][10]

Dose-Limiting Toxicities: In the Phase 1 dose-escalation portion of the study, no dose-limiting

toxicities were observed, and a maximum tolerated dose (MTD) was not reached.[10][11]

Treatment-Emergent Adverse Events (TEAEs): The majority of treatment-related adverse

events (TRAEs) have been Grade 1 or 2.[11]

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in ≥10% of Patients (Any

Grade)

Adverse Event Any Grade (%) Grade 3 (%) Grade ≥4 (%)

Fatigue 36 3 0

Nausea 19-20 1 0

Diarrhea 15 1 0

Alopecia 14 N/A 0

Increased Blood

Creatinine
13-15 0 0

Decreased Appetite 11 0 0

Data compiled from multiple sources reporting on the Phase 1/2 trial.[9][10] Percentages for

some events show a small range based on different reports and data cutoff dates.

Dose Modifications and Discontinuations: Treatment-emergent adverse events have led to

dose reductions in a small percentage of patients. Similarly, treatment discontinuation due to

TEAEs has also been infrequent.

Table 2: Dose Modifications and Discontinuations due to TEAEs
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Event Percentage of Patients

Dose Reduction 7%

Treatment Discontinuation 8-10%

Data compiled from multiple sources reporting on the Phase 1/2 trial.[9][12]

Pharmacokinetics
Preliminary pharmacokinetic data from the Phase 1 portion of the study indicated dose-

dependent increases in ARV-766 exposure up to a dose of 320 mg once daily.[9][10] The

exposure of ARV-766 showed an accumulation of approximately 5- to 8-fold at steady state.[9]

[10] The mean area under the curve (AUC) at the 100 mg and 300 mg doses exceeded the

minimal efficacious thresholds determined from preclinical studies, supporting their selection as

the recommended doses for the Phase 2 expansion.[9][10][12]

Conclusion
The initial safety and toxicity profile of ARV-766 from both preclinical and early clinical studies is

encouraging. The compound is well-tolerated in heavily pre-treated patients with mCRPC, with

a manageable side-effect profile consisting primarily of low-grade adverse events. The absence

of dose-limiting toxicities in the dose-escalation phase and the low rates of dose reduction and

discontinuation due to adverse events suggest a favorable therapeutic window. These findings,

coupled with the promising signals of clinical activity, support the continued development of

ARV-766 as a potential new treatment paradigm for patients with advanced prostate cancer.[8]

Further investigation in ongoing and future clinical trials will be crucial to fully characterize the

long-term safety and efficacy of this novel androgen receptor degrader.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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